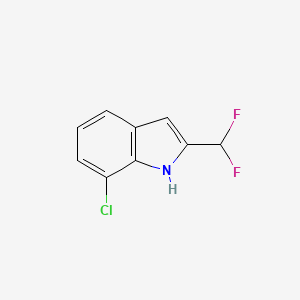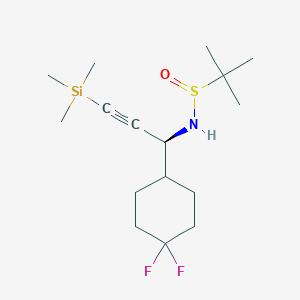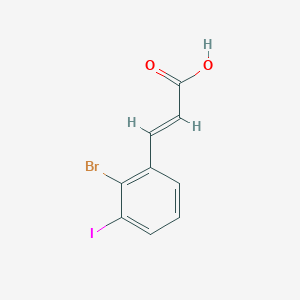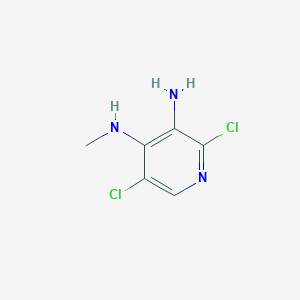
1,1-Difluoro-2,2-dimethoxyethane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
1,1-Difluoro-2,2-dimethoxyethane can be synthesized through several methods. One common approach involves the reaction of 1,1-difluoroethane with methanol in the presence of a strong acid catalyst. The reaction proceeds via the formation of an intermediate, which then undergoes nucleophilic substitution to yield the desired product. The reaction conditions typically include a temperature range of 50-100°C and a reaction time of several hours .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and increase the yield. The process may also include purification steps such as distillation and crystallization to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
1,1-Difluoro-2,2-dimethoxyethane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form difluoroacetic acid and other oxidation products.
Reduction: Reduction reactions can yield difluoroethanol and other reduced forms.
Substitution: Nucleophilic substitution reactions can replace the methoxy groups with other nucleophiles, leading to a variety of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles such as halides, amines, and thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions include difluoroacetic acid, difluoroethanol, and various substituted derivatives, depending on the specific reagents and conditions used .
Scientific Research Applications
1,1-Difluoro-2,2-dimethoxyethane has several scientific research applications:
Chemistry: It is used as a solvent and reagent in organic synthesis, particularly in reactions involving fluorinated compounds.
Biology: The compound is studied for its potential effects on biological systems, including its interactions with enzymes and other biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its effects on various biological pathways.
Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of 1,1-difluoro-2,2-dimethoxyethane involves its interactions with molecular targets such as enzymes and receptors. The compound can form hydrogen bonds and other interactions with these targets, leading to changes in their activity and function. The specific pathways involved depend on the context of its use, such as its role as a solvent or reagent in chemical reactions .
Comparison with Similar Compounds
Similar Compounds
1,1-Difluoroethane: A simpler analog with similar fluorine content but lacking the methoxy groups.
1,1,1-Trifluoro-2,2-dimethoxyethane: A related compound with an additional fluorine atom.
1,2-Dimethoxyethane: A non-fluorinated analog with similar ether functionality.
Uniqueness
1,1-Difluoro-2,2-dimethoxyethane is unique due to its combination of fluorine and methoxy groups, which confer distinct chemical properties such as increased reactivity and stability. This makes it valuable in applications where these properties are advantageous, such as in the synthesis of fluorinated pharmaceuticals and materials .
Properties
Molecular Formula |
C4H8F2O2 |
|---|---|
Molecular Weight |
126.10 g/mol |
IUPAC Name |
1,1-difluoro-2,2-dimethoxyethane |
InChI |
InChI=1S/C4H8F2O2/c1-7-4(8-2)3(5)6/h3-4H,1-2H3 |
InChI Key |
BNGANSSGBJAGIW-UHFFFAOYSA-N |
Canonical SMILES |
COC(C(F)F)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


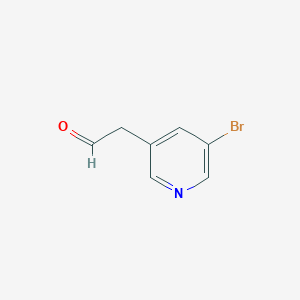


![2-(Furan-2-yl)-1H-imidazo[4,5-b]pyridine hydrochloride](/img/structure/B12966386.png)
![tert-Butyl 8-hydroxy-2-oxo-2,3,4,5-tetrahydro-1H-benzo[b]azepine-1-carboxylate](/img/structure/B12966387.png)
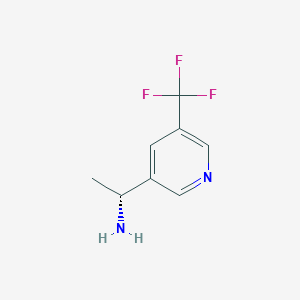
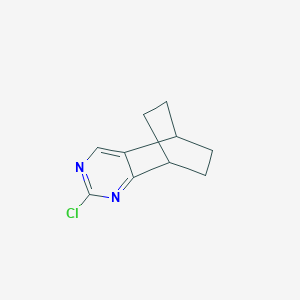
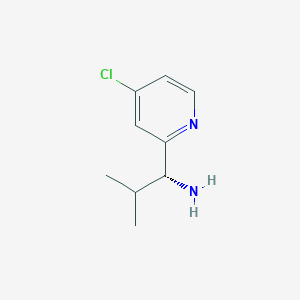
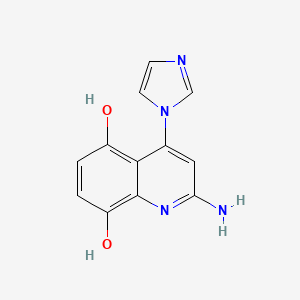
![2-(Trifluoromethyl)benzo[h]quinoline](/img/structure/B12966396.png)
